molecular formula C13H13F2N3S2 B12541196 N-[(2,6-Difluorophenyl)methyl]-N'-(4-ethyl-1,3-thiazol-2-yl)thiourea CAS No. 835629-64-6

N-[(2,6-Difluorophenyl)methyl]-N'-(4-ethyl-1,3-thiazol-2-yl)thiourea

Cat. No.: B12541196
CAS No.: 835629-64-6
M. Wt: 313.4 g/mol
InChI Key: ZEPJYMUCSFOFGD-UHFFFAOYSA-N
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Description

N-[(2,6-Difluorophenyl)methyl]-N’-(4-ethyl-1,3-thiazol-2-yl)thiourea is a compound that belongs to the class of thioureas, which are known for their diverse biological activities This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-Difluorophenyl)methyl]-N’-(4-ethyl-1,3-thiazol-2-yl)thiourea typically involves the reaction of 2,6-difluorobenzylamine with 4-ethyl-2-thiazolyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-Difluorophenyl)methyl]-N’-(4-ethyl-1,3-thiazol-2-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-[(2,6-Difluorophenyl)methyl]-N’-(4-ethyl-1,3-thiazol-2-yl)thiourea has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-[(2,6-Difluorophenyl)methyl]-N’-(4-ethyl-1,3-thiazol-2-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,6-Difluorophenyl)methyl]-N’-(4-methyl-1,3-thiazol-2-yl)thiourea
  • N-[(2,6-Difluorophenyl)methyl]-N’-(4-ethyl-1,3-oxazol-2-yl)thiourea
  • N-[(2,6-Difluorophenyl)methyl]-N’-(4-ethyl-1,3-imidazol-2-yl)thiourea

Uniqueness

N-[(2,6-Difluorophenyl)methyl]-N’-(4-ethyl-1,3-thiazol-2-yl)thiourea is unique due to the presence of both the difluorophenyl and ethyl groups, which enhance its chemical stability and biological activity

Properties

CAS No.

835629-64-6

Molecular Formula

C13H13F2N3S2

Molecular Weight

313.4 g/mol

IUPAC Name

1-[(2,6-difluorophenyl)methyl]-3-(4-ethyl-1,3-thiazol-2-yl)thiourea

InChI

InChI=1S/C13H13F2N3S2/c1-2-8-7-20-13(17-8)18-12(19)16-6-9-10(14)4-3-5-11(9)15/h3-5,7H,2,6H2,1H3,(H2,16,17,18,19)

InChI Key

ZEPJYMUCSFOFGD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC(=N1)NC(=S)NCC2=C(C=CC=C2F)F

Origin of Product

United States

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